EGTA disodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
EGTA disodium is synthesized by reacting ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid with sodium hydroxide. The reaction involves dissolving the acid in water and then adding sodium hydroxide to adjust the pH to around 8.0. The solution is then filtered and sterilized to obtain a clear, colorless solution .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The acid is dissolved in large reactors, and sodium hydroxide is added to achieve the desired pH. The solution is then filtered, sterilized, and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
EGTA disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The most common reagent used with this compound is sodium hydroxide, which is used to adjust the pH of the solution. The chelation reactions typically occur at neutral to slightly basic pH levels .
Major Products Formed
The major products formed from the reactions of this compound are metal-EGTA complexes. These complexes are highly stable and are used in various applications to sequester metal ions .
Scientific Research Applications
EGTA disodium has a wide range of applications in scientific research:
Mechanism of Action
EGTA disodium exerts its effects by chelating divalent and trivalent metal ions, particularly calcium ions. The chelation process involves the formation of an octahedral complex with the metal ions, which is then excreted from the body through urine. This reduces the concentration of these ions in the blood and other tissues .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a broader affinity for various metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA but with an additional amine group, providing higher chelation capacity.
Nitrilotriacetic acid (NTA): A biodegradable chelating agent with a lower chelation capacity compared to EGTA and EDTA.
Uniqueness
EGTA disodium is unique due to its high selectivity for calcium ions, making it particularly useful in applications where the presence of other metal ions like magnesium is not problematic. This selectivity allows for more precise control in experiments and industrial processes that require the removal of calcium ions .
Properties
CAS No. |
26082-78-0 |
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Molecular Formula |
C14H22N2Na2O10 |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
Canonical SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Related CAS |
67-42-5 (Parent) |
Origin of Product |
United States |
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